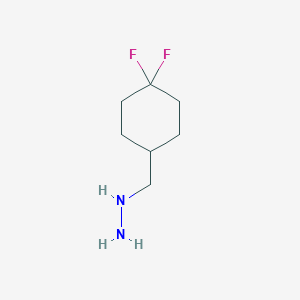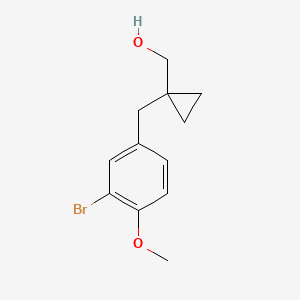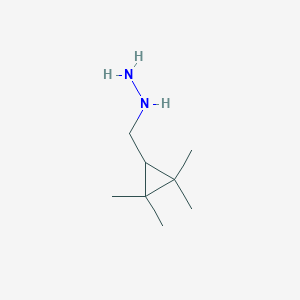
((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is characterized by a cyclopropyl ring substituted with four methyl groups, making it a highly sterically hindered molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine typically involves the reaction of ((2,2,3,3-Tetramethylcyclopropyl)methyl)amine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the desired product. The reaction can be represented as follows:
((2,2,3,3-Tetramethylcyclopropyl)methyl)amine+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of steric hindrance on biological activity. Its highly substituted cyclopropyl ring can provide insights into the interactions between small molecules and biological targets.
Medicine
While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable component in the development of new industrial products.
Wirkmechanismus
The mechanism of action of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is not well-understood. it is likely that its effects are mediated through interactions with specific molecular targets and pathways. The steric hindrance provided by the cyclopropyl ring may influence its binding to biological targets, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((2,2,3,3-Tetramethylcyclopropyl)methyl)amine: A precursor to ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine, with similar structural features.
Cyclopropylamine: A simpler analog with a cyclopropyl ring, but without the additional methyl groups.
Hydrazine: A basic hydrazine compound, lacking the cyclopropyl ring and methyl substitutions.
Uniqueness
This compound is unique due to its highly substituted cyclopropyl ring, which provides significant steric hindrance. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(2,2,3,3-tetramethylcyclopropyl)methylhydrazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)6(5-10-9)8(7,3)4/h6,10H,5,9H2,1-4H3 |
InChI-Schlüssel |
CPESNSJNYBIPHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)CNN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



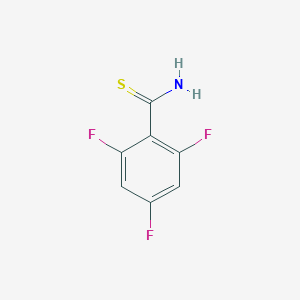
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
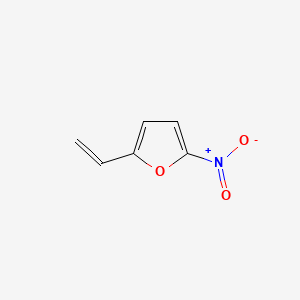
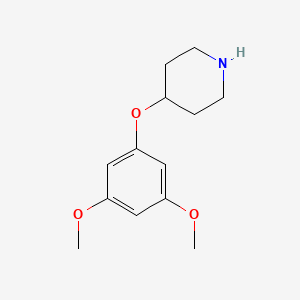

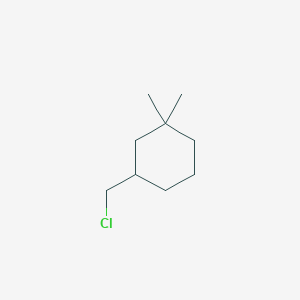
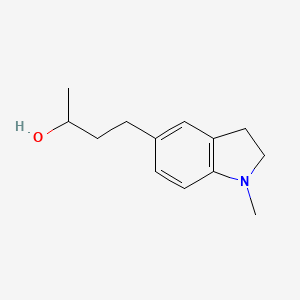

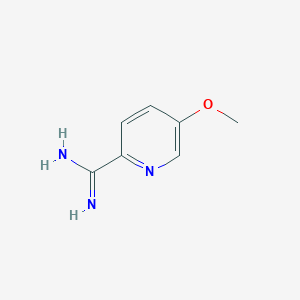
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
